1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with a fluoro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-fluoro-3-methoxybenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives at the fluoro or methoxy positions.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(3-Fluoro-4-methoxyphenyl)cyclopropan-1-amine
- 1-(4-Methoxyphenyl)cyclopropan-1-amine
- 1-(3-Methoxyphenyl)cyclopropan-1-amine
Comparison: 1-(4-Fluoro-3-methoxyphenyl)cyclopropan-1-amine is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C10H12FNO/c1-13-9-6-7(2-3-8(9)11)10(12)4-5-10/h2-3,6H,4-5,12H2,1H3 |
InChI Key |
GBMUQKGUCDVTBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CC2)N)F |
Origin of Product |
United States |
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